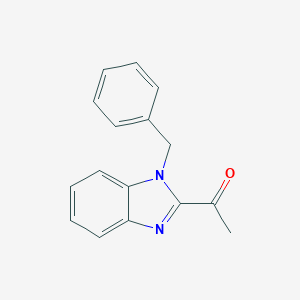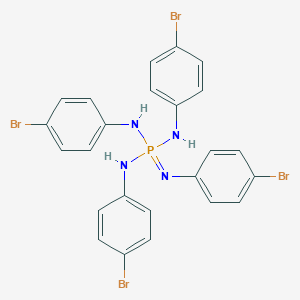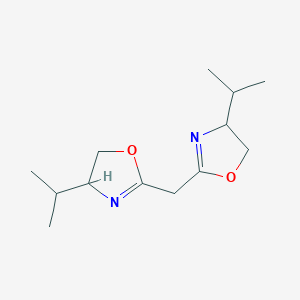![molecular formula C17H16N2OS2 B188488 2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 59898-69-0](/img/structure/B188488.png)
2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C17H16N2OS2 . It has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothieno[2,3-d]pyrimidin-4-one core with a mercapto group and a p-tolyl group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.452 Da . Its density is 1.41g/cm3, and it has a boiling point of 541.5ºC at 760 mmHg . Other physical and chemical properties such as melting point and flash point are not available .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of "2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one" derivatives has been a subject of interest due to their potential pharmacological applications. Sauter and Deinhammer (1973) discussed the synthesis of derivatives by cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids through direct reaction with thiourea or via N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973). Such synthetic pathways open avenues for creating a variety of compounds with potential bioactive properties.
Pharmacological Applications
The research on these compounds extends into their potential pharmacological benefits. For instance, Alagarsamy et al. (2007) synthesized novel derivatives and investigated them for analgesic and anti-inflammatory activities, finding some compounds to exhibit significant activity, suggesting their potential in pain and inflammation management (Alagarsamy, Shankar, & Solomon, 2007).
Antimicrobial and Anti-inflammatory Properties
Further studies emphasize the antimicrobial and anti-inflammatory properties of these derivatives. For example, a study by Kavitha et al. (2010) on eco-friendly synthesized derivatives showcased significant antimicrobial activity against various bacterial and fungal organisms, underlining the compound's potential in combating infectious diseases (Kavitha, Vijayanthimala, Saravanan, & Mohan, 2010).
Biological Activity and Screening
The exploration of these compounds also includes their comprehensive biological activity screening. Ashalatha et al. (2007) synthesized new derivatives and subjected them to anti-inflammatory, CNS depressant, and antimicrobial activity tests, with some compounds displaying promising results (Ashalatha, Narayana, Raj, & Kumari, 2007). This indicates the versatility of these compounds in various pharmacological domains.
properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-8-11(9-7-10)19-16(20)14-12-4-2-3-5-13(12)22-15(14)18-17(19)21/h6-9H,2-5H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURYXHWOANFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354293 |
Source


|
| Record name | 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
59898-69-0 |
Source


|
| Record name | 2,3,5,6,7,8-Hexahydro-3-(4-methylphenyl)-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59898-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)





![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)



![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)

